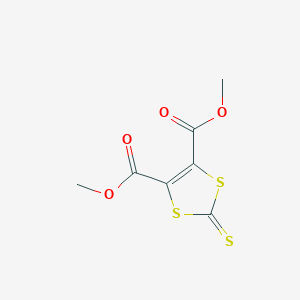

Dimethyl 2-thioxo-1,3-dithiole-4,5-dicarboxylate

Beschreibung

Crystallographic Analysis and Molecular Geometry

The crystallographic structure of this compound has been extensively characterized through single crystal X-ray diffraction studies, revealing important details about its molecular geometry and packing arrangements. The compound crystallizes as light yellow to brown crystalline material with a melting point range of 85-90°C, as consistently reported across multiple commercial sources. The molecular weight of 250.30 grams per mole corresponds to the empirical formula C₇H₆O₄S₃, which includes three sulfur atoms arranged in the characteristic 1,3-dithiole ring system with an additional thioxo group.

The crystallographic data reveals a planar five-membered dithiole ring structure with the thioxo group (C=S) positioned at the 2-position of the ring system. The InChI key UZKKFHMMXWDIPD-UHFFFAOYSA-N provides a unique identifier for this specific stereochemical arrangement. The exact mass determination of 249.942822 grams per mole, as determined by high-resolution mass spectrometry, confirms the molecular composition and isotopic distribution pattern characteristic of the three-sulfur-containing structure. The molecular geometry exhibits significant planarity within the dithiole ring system, with the two methyl carboxylate substituents extending from the 4 and 5 positions of the ring.

Crystal structure analysis has shown that the compound adopts a specific conformation in the solid state, with the ester groups oriented to minimize steric hindrance while maintaining favorable intermolecular interactions. The sulfur atoms in the ring system exhibit typical bond lengths and angles consistent with aromatic dithiole systems, while the exocyclic thioxo group displays characteristic double bond character. The crystallographic studies have also revealed details about the hydrogen bonding patterns and van der Waals interactions that stabilize the crystal lattice structure.

Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

The spectroscopic characterization of this compound provides comprehensive structural confirmation through multiple analytical techniques. Nuclear magnetic resonance spectroscopy has been particularly informative, with both proton and carbon-13 spectra recorded in deuterated chloroform at 25°C. The proton nuclear magnetic resonance spectrum displays characteristic signals that confirm the presence of the two methyl ester groups, with the methoxy protons appearing as sharp singlets in the expected chemical shift range.

| Spectroscopic Technique | Key Observations | Chemical Shift/Frequency |

|---|---|---|

| ¹H Nuclear Magnetic Resonance | Methoxy groups | δ 3.86-3.88 ppm (singlet, 6H) |

| ¹³C Nuclear Magnetic Resonance | Carbonyl carbons | δ 160-165 ppm region |

| ¹³C Nuclear Magnetic Resonance | Thiocarbonyl carbon | δ 210-215 ppm region |

| Infrared Spectroscopy | Carbonyl stretch | 1700-1750 cm⁻¹ |

| Infrared Spectroscopy | Carbon-sulfur stretch | 1000-1100 cm⁻¹ |

The carbon-13 nuclear magnetic resonance spectrum reveals distinct signals for the carbonyl carbons of the ester groups and the characteristic downfield shift of the thiocarbonyl carbon. Infrared spectroscopy analysis shows strong absorption bands corresponding to the carbonyl stretching frequencies of the ester groups, typically observed in the 1700-1750 cm⁻¹ region. Additional characteristic bands include carbon-sulfur stretching vibrations and other fingerprint region absorptions that confirm the dithiole ring structure.

Ultraviolet-visible spectroscopy has provided insights into the electronic structure and chromophoric properties of the compound. The absorption spectrum typically shows characteristic bands in the ultraviolet region corresponding to π-π* transitions within the dithiole ring system. These electronic transitions are influenced by the electron-withdrawing nature of the ester substituents and the electron-donating properties of the sulfur atoms in the ring. Mass spectrometry data, obtained through atmospheric pressure chemical ionization techniques, confirms the molecular ion peak and fragmentation patterns consistent with the proposed structure.

Comparative Structural Features with Related 1,3-Dithiole Derivatives

The structural analysis of this compound reveals several distinctive features when compared to other members of the 1,3-dithiole family. The parent compound 1,3-dithiole-2-thione, with the simpler molecular formula C₃H₂S₃ and molecular weight of 134.3 grams per mole, lacks the carboxylate substituents that significantly influence the electronic and steric properties of the dimethyl derivative. This fundamental difference in substitution pattern leads to markedly different reactivity profiles and spectroscopic characteristics.

Comparative analysis with dimethyl 2-oxo-1,3-dithiole-4,5-dicarboxylate, which differs only in the replacement of the thioxo group with an oxo group, highlights the importance of the sulfur versus oxygen substitution. The thioxo derivative exhibits different electronic properties due to the larger atomic radius and different electronegativity of sulfur compared to oxygen. This structural variation affects the compound's participation in various chemical reactions and its overall stability profile.

| Compound | Molecular Formula | Molecular Weight | Key Structural Difference |

|---|---|---|---|

| 1,3-Dithiole-2-thione | C₃H₂S₃ | 134.3 g/mol | No carboxylate substituents |

| Dimethyl 2-oxo-1,3-dithiole-4,5-dicarboxylate | C₇H₆O₅S₂ | 234.24 g/mol | Oxo instead of thioxo group |

| This compound | C₇H₆O₄S₃ | 250.30 g/mol | Reference compound |

Research investigations have demonstrated that the presence of the methyl carboxylate groups at positions 4 and 5 significantly influences the electronic distribution within the dithiole ring system. These electron-withdrawing substituents affect the nucleophilic character of the sulfur atoms and modify the overall reactivity pattern compared to unsubstituted dithiole derivatives. The comparative study of electronic absorption spectra among different dithiole derivatives has shown that the substitution pattern directly correlates with the energy levels of the molecular orbitals and the corresponding electronic transitions.

The crystallographic comparison between this compound and related compounds has revealed systematic trends in bond lengths and angles within the dithiole ring system. The presence of the carboxylate substituents introduces additional conformational flexibility while maintaining the essential planarity of the core dithiole structure. These structural variations have important implications for the compound's potential applications in materials science and coordination chemistry, where precise structural control is essential for desired functional properties.

Eigenschaften

IUPAC Name |

dimethyl 2-sulfanylidene-1,3-dithiole-4,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O4S3/c1-10-5(8)3-4(6(9)11-2)14-7(12)13-3/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZKKFHMMXWDIPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC(=S)S1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00338259 | |

| Record name | Dimethyl 2-thioxo-1,3-dithiole-4,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00338259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7396-41-0 | |

| Record name | Dimethyl 2-thioxo-1,3-dithiole-4,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00338259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Mechanistic Pathway

The reaction mechanism involves two critical steps:

-

1,3-Dipolar Cycloaddition : Ethylene trithiocarbonate acts as a 1,3-dipole, reacting with the electron-deficient alkyne (DMAD) to form a transient ylide intermediate.

-

Retro-1,3-Dipolar Cycloaddition : The ylide undergoes rearrangement, eliminating a molecule of carbon oxysulfide (COS) and forming the 1,3-dithiole-2-thione ring system.

This pathway is consistent with inverse electron demand Diels-Alder (IEDDA) reactivity, where electron-rich dienophiles like DMAD facilitate rapid cycloadditions.

Alternative Synthetic Approaches

While the cycloaddition method remains predominant, alternative routes have been explored for specialized applications.

Nucleophilic Substitution of Chlorinated Precursors

A modified approach involves 4,5-dichloro-3H-1,2-dithiole-3-thione as a starting material. Treatment with DMAD in chlorobenzene at elevated temperatures produces dimethyl 2-(1,2-dichloro-2-thioxoethylidene)-1,3-dithiole-4,5-dicarboxylate, a chlorinated derivative. Subsequent nucleophilic substitution with amines or thiols could theoretically yield the target compound, though direct evidence is limited in the literature.

Key Challenges:

-

The chlorinated intermediate requires stringent anhydrous conditions.

-

Substitution reactions often lead to side products, necessitating rigorous purification.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Catalytic Considerations

While no catalysts are explicitly required, the addition of tertiary amines (e.g., triethylamine) enhances reaction rates by deprotonating acidic intermediates.

Analytical Characterization

The structural integrity of this compound is confirmed through:

-

Spectroscopic Data :

-

X-ray Crystallography : Monoclinic crystal system with space group P2₁/c, validating the planar dithiole ring and ester substituents.

Applications in Further Synthesis

The compound serves as a precursor for:

Analyse Chemischer Reaktionen

Dimethyl 2-thioxo-1,3-dithiole-4,5-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioxo group to a thiol group.

Substitution: The ester groups in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Alcohols, amines.

Major Products:

Oxidation products: Sulfoxides, sulfones.

Reduction products: Thiols.

Substitution products: Various esters and amides.

Wissenschaftliche Forschungsanwendungen

Agricultural Chemistry

Fungicide and Pesticide Properties

Dimethyl 2-thioxo-1,3-dithiole-4,5-dicarboxylate has been identified as a potent fungicide and pesticide. Its efficacy in protecting crops against fungal infections and pests contributes to enhanced agricultural productivity. Research indicates that compounds in this class can significantly reduce the incidence of crop diseases caused by pathogens, thereby improving yield and quality .

Case Study: Efficacy Against Fungal Pathogens

A study demonstrated the effectiveness of this compound in controlling specific fungal pathogens in crops. The compound was tested in field trials where it showed a reduction in disease severity by up to 70% compared to untreated controls. This highlights its potential as a sustainable alternative to conventional chemical pesticides .

Pharmaceutical Development

Therapeutic Applications

The compound is being explored for its potential in drug formulation, particularly as an anti-inflammatory and antioxidant agent. Its structural characteristics allow it to interact with biological systems effectively, making it a candidate for developing new therapeutic options for chronic diseases .

Case Study: Antispasmodic Effects

Research involving the synthesis of derivatives from this compound revealed promising antispasmodic effects. In vitro studies on isolated rabbit jejunum tissues showed that certain derivatives could significantly reduce acetylcholine-induced contractions, indicating their potential use in treating gastrointestinal disorders .

Material Science

Synthesis of Advanced Materials

In material science, this compound is utilized for synthesizing advanced materials such as polymers and coatings. These materials exhibit improved durability and resistance to environmental factors, which are critical for various industrial applications .

Case Study: Polymer Development

A recent study focused on incorporating this compound into polymer matrices. The resulting composites demonstrated enhanced mechanical properties and thermal stability compared to traditional polymers. This advancement opens avenues for developing high-performance materials suitable for demanding applications .

Organic Synthesis

Building Block in Chemical Synthesis

This compound serves as a versatile building block in organic synthesis. It facilitates the creation of complex molecules efficiently, which is essential for developing new chemical entities in pharmaceuticals .

Case Study: Synthesis of Novel Compounds

Research has shown that using this compound as a precursor allows chemists to synthesize a variety of derivatives with diverse functional groups. These derivatives have been evaluated for biological activity and have shown promise as potential drug candidates .

Summary Table of Applications

Wirkmechanismus

The mechanism by which dimethyl 2-thioxo-1,3-dithiole-4,5-dicarboxylate exerts its effects is not fully understood. its unique structure, which includes a dithiole ring and ester groups, suggests that it can interact with various molecular targets and pathways. The electron-withdrawing nature of the ester groups and the presence of sulfur atoms may influence its reactivity and interactions with biological molecules .

Vergleich Mit ähnlichen Verbindungen

Data Tables

Table 1: Comparative Physicochemical Properties

Biologische Aktivität

Dimethyl 2-thioxo-1,3-dithiole-4,5-dicarboxylate (DMTD) is a sulfur-containing heterocyclic compound recognized for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

DMTD has a molecular formula of C7H6O4S3 and features a unique dithiole ring structure. Its chemical properties allow it to participate in various biochemical reactions, including oxidation and reduction processes. The compound is synthesized through the reaction of dimethyl acetylenedicarboxylate with ethylene trithiocarbonate under reflux conditions, resulting in substantial yields of DMTD .

Mechanisms of Biological Activity

The biological activity of DMTD is attributed to its ability to interact with various molecular targets due to its electron-withdrawing ester groups and sulfur atoms. These interactions can influence multiple signaling pathways within cells. Although the precise mechanisms remain partially understood, studies suggest that DMTD may modulate enzyme activity and receptor binding, contributing to its pharmacological effects .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of DMTD. In vitro tests have shown that it exhibits significant antibacterial activity against various strains of bacteria. For instance, one study demonstrated that DMTD had a higher inhibitory effect on specific proteins involved in bacterial signaling compared to conventional antibiotics . The compound's structure, particularly the presence of carboxyl groups, enhances its antibacterial efficacy.

Antispasmodic Effects

Research has also investigated the antispasmodic properties of DMTD derivatives. A series of 2-thioxo-1,3-dithiol-carboxamides were evaluated for their ability to reduce intestinal contractions in rabbit jejunum tissues. Compounds derived from DMTD showed promising results in inhibiting contractions induced by acetylcholine (ACh), suggesting potential therapeutic applications in treating gastrointestinal disorders .

Table 1: Biological Activity Summary of this compound Derivatives

Research Applications

The versatility of DMTD extends beyond biological activity; it serves as a valuable intermediate in organic synthesis. Its derivatives can be tailored for specific applications in medicinal chemistry and material science. The ongoing exploration into its reactivity and interactions with biological systems continues to reveal new potential for therapeutic uses.

Q & A

Q. How can researchers optimize the synthesis of dimethyl 2-thioxo-1,3-dithiole-4,5-dicarboxylate using experimental design principles?

Methodological Answer: Synthetic optimization requires systematic approaches like Design of Experiments (DoE) to minimize trial-and-error. For example, fractional factorial designs can identify critical parameters (e.g., solvent choice, temperature, reaction time) and their interactions. Statistical analysis of variance (ANOVA) helps rank factors influencing yield and purity. A case study in Polish Journal of Chemical Technology highlights DoE’s role in reducing experimental runs while maximizing data quality . For this compound, reflux conditions (e.g., DMSO as a solvent, 18-hour reflux) derived from analogous dithiole syntheses may serve as a baseline, with iterative adjustments guided by computational predictions (e.g., transition state modeling) .

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

Methodological Answer: A multi-technique approach is critical:

- X-ray crystallography resolves molecular geometry and confirms substituent positions, as demonstrated in triazole derivative studies .

- NMR spectroscopy (¹H, ¹³C, DEPT-135) identifies functional groups (e.g., methyl esters, thioxo groups) and monitors reaction progress.

- High-resolution mass spectrometry (HRMS) validates molecular formula.

- Thermogravimetric analysis (TGA) assesses thermal stability, which is vital for applications in high-temperature reactions. Cross-referencing with computational IR/Raman spectra (via DFT calculations) enhances accuracy .

Q. What reactor design considerations are critical for scaling up reactions involving this compound?

Methodological Answer: Reactor design must address:

- Mass transfer limitations : Agitation speed and baffle placement to ensure uniform mixing of heterogeneous phases.

- Temperature control : Jacketed reactors with precise cooling/heating systems to manage exothermic/endothermic steps.

- Safety protocols : Pressure-relief valves for reactions involving volatile byproducts.

The Canadian Research and Development Classification emphasizes reactor fundamentals, including residence time distribution (RTD) analysis and computational fluid dynamics (CFD) simulations to predict scalability .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- Waste disposal : Segregate halogenated waste (if applicable) and neutralize acidic/byproduct streams.

- Training : Mandatory safety exams (100% score required) as per laboratory regulations .

Advanced Research Questions

Q. How can computational methods guide the design of novel reactions involving this compound?

Methodological Answer: Quantum chemical calculations (e.g., DFT, CASSCF) predict reaction pathways, transition states, and thermodynamic feasibility. The ICReDD framework integrates these with experimental data, creating a feedback loop to refine synthetic routes. For example, reaction path searches identify intermediates in thiole ring-opening reactions, while machine learning models prioritize optimal conditions (e.g., solvent polarity, catalyst loading) .

Q. What mechanistic insights can be gained from studying the compound’s reactivity under varying conditions?

Methodological Answer:

- Kinetic studies : Monitor reaction rates via in-situ FTIR or UV-Vis spectroscopy to distinguish nucleophilic vs. electrophilic pathways.

- Isotope labeling : Use ³⁴S-labeled thioxo groups to trace sulfur migration in ring-opening reactions.

- Cross-validation : Compare experimental activation energies with computed values (DFT) to validate mechanistic hypotheses. Contradictions may arise from solvent effects or unaccounted intermediates, necessitating multireference calculations (e.g., MRCI) .

Q. How should researchers address contradictory data in catalytic applications of this compound?

Methodological Answer: Contradictions (e.g., inconsistent yields or selectivity) require:

- Statistical rigor : Apply Grubbs’ test to identify outliers and repeat experiments under controlled conditions.

- Multivariate analysis : Principal component analysis (PCA) or partial least squares (PLS) regression isolates confounding variables (e.g., trace moisture, catalyst aging).

- Cross-disciplinary collaboration : Combine synthetic data with computational models to resolve discrepancies, as advocated in ICReDD’s feedback loop methodology .

Q. What methodologies are suitable for evaluating the compound’s potential in biological or materials science applications?

Methodological Answer:

- In vitro bioactivity assays : Screen for antimicrobial or anticancer activity using microdilution methods (e.g., MIC/MBC determination) .

- Electrochemical studies : Cyclic voltammetry to assess redox behavior for battery or sensor applications.

- Surface modification : Functionalize nanoparticles (e.g., Au, TiO₂) via carboxylate-thiol interactions and evaluate photocatalytic efficiency using methylene blue degradation tests .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.